molecular formula C15H12Cl2INO2 B4112525 2-(2,4-dichlorophenoxy)-N-(2-iodophenyl)propanamide

2-(2,4-dichlorophenoxy)-N-(2-iodophenyl)propanamide

Cat. No. B4112525
M. Wt: 436.1 g/mol
InChI Key: AILGFDCPTPSDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(2-iodophenyl)propanamide, also known as ACP-105, is a non-steroidal androgen receptor modulator (SARM) that has been extensively studied for its potential applications in the field of medicine and sports. ACP-105 is a synthetic compound that is structurally similar to testosterone, but with fewer androgenic side effects.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2-iodophenyl)propanamide has been studied for its potential applications in the treatment of muscle wasting, osteoporosis, and other conditions associated with loss of muscle mass and bone density. It has also been studied for its potential use in sports as a performance-enhancing drug.

Mechanism of Action

2-(2,4-dichlorophenoxy)-N-(2-iodophenyl)propanamide works by selectively binding to androgen receptors in the body. Androgen receptors are proteins that are found in cells throughout the body, including muscle and bone cells. When 2-(2,4-dichlorophenoxy)-N-(2-iodophenyl)propanamide binds to these receptors, it activates them, leading to an increase in muscle mass and bone density.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-dichlorophenoxy)-N-(2-iodophenyl)propanamide can increase muscle mass and bone density in animal models. It has also been shown to improve muscle strength and endurance. 2-(2,4-dichlorophenoxy)-N-(2-iodophenyl)propanamide has a high affinity for androgen receptors in muscle and bone tissue, but has a lower affinity for androgen receptors in other tissues, which reduces the risk of androgenic side effects.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenoxy)-N-(2-iodophenyl)propanamide has several advantages for lab experiments. It has a high affinity for androgen receptors in muscle and bone tissue, which makes it an ideal compound for studying the effects of androgen receptor activation on muscle and bone growth. It also has fewer androgenic side effects compared to other compounds, which makes it safer to use in lab experiments. However, 2-(2,4-dichlorophenoxy)-N-(2-iodophenyl)propanamide is still a relatively new compound, and more research is needed to fully understand its effects and limitations.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(2-iodophenyl)propanamide. One area of interest is the potential use of 2-(2,4-dichlorophenoxy)-N-(2-iodophenyl)propanamide in the treatment of muscle wasting and osteoporosis in humans. Another area of interest is the potential use of 2-(2,4-dichlorophenoxy)-N-(2-iodophenyl)propanamide as a performance-enhancing drug in sports. More research is also needed to fully understand the long-term effects and safety of 2-(2,4-dichlorophenoxy)-N-(2-iodophenyl)propanamide.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-iodophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2INO2/c1-9(21-14-7-6-10(16)8-11(14)17)15(20)19-13-5-3-2-4-12(13)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILGFDCPTPSDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1I)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(2-iodophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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